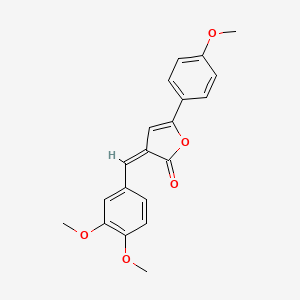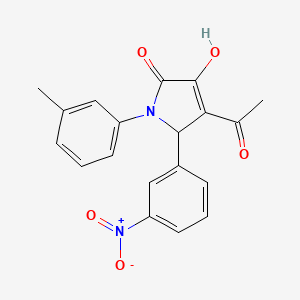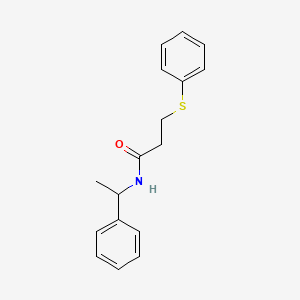
3-(3,4-dimethoxybenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-dimethoxybenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone, also known as DMF, is a synthetic compound that belongs to the family of furanones. It has been widely studied for its potential applications in various fields, including pharmaceuticals, agrochemicals, and food industries.
Wissenschaftliche Forschungsanwendungen
3-(3,4-dimethoxybenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone has been studied for its potential applications in various fields, such as cancer therapy, neuroprotection, and antimicrobial activity. In cancer therapy, 3-(3,4-dimethoxybenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone has been shown to inhibit the proliferation of cancer cells and induce apoptosis through the activation of the p53 pathway. In neuroprotection, 3-(3,4-dimethoxybenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone has been shown to reduce oxidative stress and inflammation, which are involved in the pathogenesis of neurodegenerative diseases. In antimicrobial activity, 3-(3,4-dimethoxybenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone has been shown to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus and Candida albicans.
Wirkmechanismus
The mechanism of action of 3-(3,4-dimethoxybenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone is not fully understood, but it is believed to involve the modulation of various signaling pathways, such as the nuclear factor kappa B (NF-κB) pathway, the Nrf2 pathway, and the p53 pathway. 3-(3,4-dimethoxybenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone has been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and detoxification enzymes, and inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses. 3-(3,4-dimethoxybenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone has also been shown to activate the p53 pathway, which is involved in the regulation of cell cycle and apoptosis.
Biochemical and Physiological Effects
3-(3,4-dimethoxybenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone has been shown to have various biochemical and physiological effects, such as antioxidant, anti-inflammatory, and immunomodulatory effects. 3-(3,4-dimethoxybenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, and reduce the levels of reactive oxygen species and lipid peroxidation. 3-(3,4-dimethoxybenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone has also been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and increase the levels of anti-inflammatory cytokines, such as interleukin-10. 3-(3,4-dimethoxybenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone has been shown to modulate the activity of immune cells, such as T cells and B cells, and enhance the immune response against pathogens.
Vorteile Und Einschränkungen Für Laborexperimente
3-(3,4-dimethoxybenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone has several advantages for lab experiments, such as its stability, solubility, and low toxicity. 3-(3,4-dimethoxybenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone can be easily synthesized and purified, and it has a long shelf life. 3-(3,4-dimethoxybenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone is also soluble in various solvents, such as ethanol, methanol, and dimethyl sulfoxide, which makes it easy to use in different assays. However, 3-(3,4-dimethoxybenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone has some limitations for lab experiments, such as its high cost and limited availability. 3-(3,4-dimethoxybenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone is also sensitive to light and air, which can affect its stability and purity.
Zukünftige Richtungen
There are several future directions for the research on 3-(3,4-dimethoxybenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone, such as the development of new synthesis methods, the investigation of its potential applications in other fields, and the elucidation of its mechanism of action. The development of new synthesis methods can improve the yield and purity of 3-(3,4-dimethoxybenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone and reduce its cost. The investigation of its potential applications in other fields, such as agriculture and food industries, can expand its use and benefits. The elucidation of its mechanism of action can provide insights into its therapeutic potential and facilitate the development of new drugs based on 3-(3,4-dimethoxybenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone.
Synthesemethoden
3-(3,4-dimethoxybenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone can be synthesized through various methods, including the reaction of 3,4-dimethoxybenzaldehyde and 4-methoxybenzaldehyde with furan-2-carbaldehyde in the presence of a base catalyst. The reaction can be carried out in different solvents, such as ethanol, methanol, or acetic acid, at different temperatures and pressures. The yield and purity of 3-(3,4-dimethoxybenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone can be improved by optimizing the reaction conditions.
Eigenschaften
IUPAC Name |
(3Z)-3-[(3,4-dimethoxyphenyl)methylidene]-5-(4-methoxyphenyl)furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-22-16-7-5-14(6-8-16)18-12-15(20(21)25-18)10-13-4-9-17(23-2)19(11-13)24-3/h4-12H,1-3H3/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZIDSSSEAMNNCT-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=CC3=CC(=C(C=C3)OC)OC)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=C/C(=C/C3=CC(=C(C=C3)OC)OC)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-3-[(3,4-Dimethoxyphenyl)methylidene]-5-(4-methoxyphenyl)-2,3-dihydrofuran-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-{[({5-[(2-fluorobenzoyl)amino]-1,3,4-thiadiazol-2-yl}thio)acetyl]amino}benzoate](/img/structure/B4971649.png)

![3-[1-(2,3-dichlorobenzyl)-2-piperidinyl]pyridine](/img/structure/B4971673.png)

![(2R*,6S*)-4-{[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-2,6-dimethylmorpholine](/img/structure/B4971704.png)
![ethyl 1-(2-fluorobenzyl)-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4971706.png)
![1-[4-(2-fluorophenyl)-1-piperazinyl]-3-(3-methoxyphenoxy)-2-propanol dihydrochloride](/img/structure/B4971719.png)
![2-chloro-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B4971727.png)
![8-[3-(2-bromo-4-chlorophenoxy)propoxy]quinoline](/img/structure/B4971738.png)
![1-[3-(4-ethoxyphenoxy)propoxy]-2-methoxybenzene](/img/structure/B4971751.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B4971754.png)
![1,1'-[1,4-butanediylbis(oxy)]bis(2,3-dimethylbenzene)](/img/structure/B4971759.png)

